molecular formula C14H18O B7906948 1-(Hept-6-yn-1-yloxy)-3-methylbenzene

1-(Hept-6-yn-1-yloxy)-3-methylbenzene

Cat. No.: B7906948
M. Wt: 202.29 g/mol
InChI Key: LCEIUAKXGLQLFV-UHFFFAOYSA-N
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Description

1-(Hept-6-yn-1-yloxy)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a hept-6-yn-1-yloxy group and a methyl group

Preparation Methods

The synthesis of 1-(Hept-6-yn-1-yloxy)-3-methylbenzene typically involves the reaction of 3-methylphenol with hept-6-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the phenoxide ion, forming the desired ether linkage .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

1-(Hept-6-yn-1-yloxy)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes .

Scientific Research Applications

1-(Hept-6-yn-1-yloxy)-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions such as cross-coupling and cycloaddition.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, aiming to develop new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings

Mechanism of Action

The mechanism by which 1-(Hept-6-yn-1-yloxy)-3-methylbenzene exerts its effects depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation and drug delivery .

Comparison with Similar Compounds

1-(Hept-6-yn-1-yloxy)-3-methylbenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-hept-6-ynoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-3-4-5-6-7-11-15-14-10-8-9-13(2)12-14/h1,8-10,12H,4-7,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEIUAKXGLQLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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